molecular formula C22H24ClN3OS2 B146304 Spiclomazine CAS No. 24527-27-3

Spiclomazine

Cat. No. B146304
CAS RN: 24527-27-3
M. Wt: 446 g/mol
InChI Key: CFOYBMUYCBSDAL-UHFFFAOYSA-N
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Description

Spirooxazines are a class of organic photochromes that have garnered significant interest due to their unique photochromic properties. These compounds are characterized by their ability to undergo a reversible transformation in their molecular structure when exposed to light, leading to a change in their absorption spectra. This reversible photo-induced process makes spirooxazines particularly promising for applications in smart materials and optical devices .

Synthesis Analysis

The synthesis of spiro[1,4]oxazines involves various synthetic approaches that have been explored and refined over the years. The review paper indicates that there are multiple pathways to synthesize these compounds, each with its own set of reactants and conditions. The synthetic strategies are crucial as they impact the yield, purity, and photochromic properties of the resulting spirooxazines. The detailed synthetic methods are not described in the abstract provided, but the paper suggests that the synthesis of spirooxazines is a well-researched area with a substantial number of references .

Molecular Structure Analysis

The molecular structure of spirooxazines is directly related to their spectral and photochromic properties. The review highlights the importance of understanding the relationship between the structure of these compounds and their behavior under light exposure. The structure determines the wavelength of light that the compound will absorb and the color it will exhibit upon photoactivation. The paper implies that there has been extensive research into the structural analysis of spirooxazines, which is essential for the development of new compounds with desired properties .

Chemical Reactions Analysis

Spirooxazines undergo thermal and photoinduced processes that are central to their photochromic behavior. The abstract mentions that the characteristics of these processes have been considered in the research, suggesting that there is a body of knowledge on how spirooxazines react to thermal conditions and light exposure. These reactions are fundamental to the practical application of spirooxazines, as they dictate the stability and efficiency of the photochromic response .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirooxazines are pivotal for their application in various fields. The review paper indicates that there is a significant correlation between the molecular structure of spirooxazines and their spectral properties. This includes their absorption maxima, molar extinction coefficients, and the kinetics of the coloration and decoloration processes. The thermal stability of spirooxazines is also an important property that has been studied, as it affects the longevity and reliability of the photochromic effect .

Scientific Research Applications

Apoptosis Induction in Pancreatic Carcinoma Cells

Spiclomazine has demonstrated efficacy in inducing apoptosis in pancreatic carcinoma cell lines, such as CFPAC-1 and MIA PaCa-2. It notably reduces cell viability and suppresses migration and invasion of cancer cells, primarily through the down-regulation of MMP-2/9. These findings indicate spiclomazine's potential as an anti-cancer agent, especially in targeting pancreatic carcinoma (Zhao et al., 2013).

Effectiveness in Mutant KRas-Driven Pancreatic Cancer

Spiclomazine has shown preferential anti-tumor activity in mutant KRas-driven pancreatic cancer. By freezing the intermediate conformation of activated Ras, spiclomazine effectively suppresses Ras-mediated signaling. This results in reduced survivability of KRas-driven pancreatic cancer cell lines, highlighting its potential as a selective inhibitor for this type of cancer (Guo et al., 2018).

properties

IUPAC Name

8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYBMUYCBSDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043851
Record name Spiclomazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiclomazine

CAS RN

24527-27-3
Record name Spiclomazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24527-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiclomazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiclomazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiclomazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SPICLOMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
W Zhao, D Li, Z Liu, X Zheng, J Wang, E Wang - PLoS One, 2013 - journals.plos.org
… In addition, a key finding from this study was that spiclomazine suppressed … of spiclomazine on pancreatic carcinoma cell lines, and further clarified the mechanisms that spiclomazine …
Number of citations: 19 journals.plos.org
X Guo, W Zhao, Z Liu, J Wang - Oncotarget, 2018 - ncbi.nlm.nih.gov
… , Spiclomazine freezing the intermediate conformation of activated Ras is central to cancer therapeutics. We show here that Spiclomazine … more sensitive towards Spiclomazine than the …
Number of citations: 7 www.ncbi.nlm.nih.gov
H Kuribara, S Tadokoro - Pharmacology Biochemistry and Behavior, 1981 - Elsevier
… -suppressing effects of each drug on the Sidman and the discriminated avoidance responses were almost identical except for triflupromazine, pimozide, thioridazine, spiclomazine and …
Number of citations: 87 www.sciencedirect.com
M Poletto, MC Malfatti, D Dorjsuren… - Molecular …, 2016 - Wiley Online Library
… , namely spiclomazine, is a member of the same class of drugs (ie, phenothiazines), and we consistently observe here a synergic effect of bleomycin and spiclomazine. Although TFP …
Number of citations: 65 onlinelibrary.wiley.com
EM Flefel, WA El-Sayed, AM Mohamed, WI El-Sofany… - Molecules, 2017 - mdpi.com
… It is incorporated in Spiclomazine, an antipsychotic drug. Simple spirothiazolidines have been revealed for their inhibition activity of metalloprotease which allows their application in the …
Number of citations: 90 www.mdpi.com
WI El-Sofany, DAA Osman, AM Mahran… - Journal of Molecular …, 2023 - Elsevier
… This substance is found in the antipsychotic drug spiclomazine. Simple spirothiazolidines have been demonstrated to block metalloprotease, enabling the control of malaria infection [40]…
Number of citations: 0 www.sciencedirect.com
WT Chu, Z Yan, X Chu, X Zheng, Z Liu… - Reports on Progress …, 2021 - iopscience.iop.org
Biomolecular recognition usually leads to the formation of binding complexes, often accompanied by large-scale conformational changes. This process is fundamental to biological …
Number of citations: 2 iopscience.iop.org
S Şenkardeş, D Kart, B Bebek, MG Gündüz… - Journal of …, 2023 - Taylor & Francis
In this work, twenty hydrazide-hydrazone and 4-thiazolidinone derivatives were synthesized starting from m-cresol. Antimicrobial evaluation was carried out by microdilution method …
Number of citations: 2 www.tandfonline.com
LJ Soltzberg, CL Wilkins - Journal of the American Chemical …, 1977 - ACS Publications
A chemical pattern recognition approach to thestudy of structure-activity relationships has been investigated. In this work, a generalized molecular transform function has been …
Number of citations: 78 pubs.acs.org
AJ Stuper, PC Jurs - Journal of the American Chemical Society, 1975 - ACS Publications
Adaptive binary pattern classifiers have been applied to the problem of classifying psychotropic drugs as tranquil-izers or sedatives based on their structures. A set of 219 tranquilizers …
Number of citations: 73 pubs.acs.org

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